(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, and others. These properties can often be predicted using computational chemistry .Scientific Research Applications
Marine Source Identification : A study reported the first isolation of a related compound, 8-(R)-HETE, from a marine source, the Pacific starfish Patiria miniata. This highlights the compound's occurrence in marine biology and its potential significance in marine organisms (D’Auria, Minale, Riccio, & Uriarte, 1988).
Metabolic Studies in Yeast : Another research focused on various fatty acids fed to the yeast Dipodascopsis uninucleata, where fatty acids containing a 5Z,8Z-diene system, including eicosatetraenoic acid, yielded 3-hydroxy-all-Z-eicosapolyenoic acids. This demonstrates the metabolic capabilities of yeasts with respect to these fatty acids (Venter et al., 1997).
LC-MS/MS Quantification in Human Plasma : A study developed a LC-MS/MS method to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, highlighting the compound's importance in human biochemistry (Duflot et al., 2017).
5-Lipoxygenation in Human Leucocytes : Research on the suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product further elucidates the compound’s role in human immune responses (Petrich, Ludwig, Kühn, & Schewe, 1996).
Red Alga Oxylipin Metabolism : A study on the red alga Gracilariopsis lemaneiformis demonstrated the conversion of arachidonic acid into vicinal diol fatty acids, offering insights into plant biochemistry and potential applications in biotechnology (Gerwick, Moghaddam, & Hamberg, 1991).
Mechanism of Action
Target of Action
The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .
Mode of Action
8,9-DiHETE is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .
Biochemical Pathways
8,9-DiHETE is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .
Pharmacokinetics
It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9-dihete . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.
Result of Action
8,9-DiHETE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .
Cellular Effects
8,9-DiHETE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, 8,9-DiHETE (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .
Molecular Mechanism
The molecular mechanism of 8,9-DiHETE involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .
Metabolic Pathways
8,9-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .
Properties
IUPAC Name |
(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFSSCYFERVGJQ-JJUYGIQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348077 | |
Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867350-87-6 | |
Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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